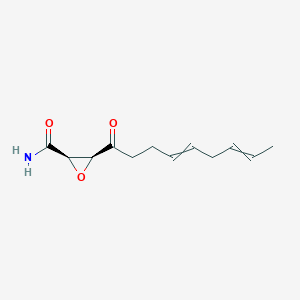
Cérulénine
Vue d'ensemble
Description
La cérulénine est un antibiotique antifongique naturel qui inhibe la biosynthèse des acides gras et des stéroïdes. C'était le premier antibiotique naturel connu pour inhiber la synthèse des lipides . La this compound est isolée du champignon Cephalosporium caerulens et a une formule chimique de C12H17NO3
Applications De Recherche Scientifique
Cerulenin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Cerulenin is an antifungal antibiotic that primarily targets the fatty acid synthase , specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes) . These enzymes play a crucial role in the synthesis of fatty acids. Cerulenin also targets HMG-CoA synthetase , which is involved in sterol synthesis .
Mode of Action
Cerulenin acts by irreversibly binding to its targets. In the case of fatty acid synthase, it binds in an equimolar ratio to b-keto-acyl-ACP synthase . This binding prevents the formation of fatty acids and sterols . In sterol synthesis, cerulenin inhibits HMG-CoA synthetase activity .
Biochemical Pathways
Cerulenin affects the biochemical pathways of both fatty acid and sterol synthesis. By binding to b-keto-acyl-ACP synthase, it blocks the interaction of malonyl-CoA, a key intermediate in fatty acid synthesis . This results in the inhibition of fatty acid synthesis. Similarly, by inhibiting HMG-CoA synthetase, cerulenin disrupts sterol synthesis .
Result of Action
The inhibition of fatty acid and sterol synthesis by cerulenin leads to a disruption in the growth of fungi and bacteria . In human cancer cell lines, inhibition of fatty acid synthase by cerulenin leads to cytotoxicity and apoptosis, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated fatty acid synthase pathway .
Action Environment
It is known that cerulenin is a natural product of the fungusCephalosporium caerulens, suggesting that it is stable and effective in the environmental conditions where this fungus thrives .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cerulenin is known to interfere with the formation of fatty acids and sterols . In fatty acid synthesis, it binds in an equimolar ratio to β-keto-acyl-ACP synthase . This interaction inhibits the enzyme, thereby preventing the synthesis of fatty acids . In sterol synthesis, Cerulenin inhibits HMG-CoA synthetase activity .
Cellular Effects
Cerulenin has been shown to have significant effects on various types of cells. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids . In human cancer cell lines, inhibition of FAS by Cerulenin leads to cytotoxicity and apoptosis . This effect is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .
Molecular Mechanism
Cerulenin exerts its effects at the molecular level primarily through its irreversible binding to fatty acid synthase, specifically β-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This binding inhibits the enzyme, leading to a decrease in fatty acid synthesis .
Temporal Effects in Laboratory Settings
It is known that Cerulenin’s primary effect may be the inhibition of intermediate and long-chain lipid synthesis .
Dosage Effects in Animal Models
Cerulenin has been shown to cause dramatic weight loss in animals
Metabolic Pathways
Cerulenin is involved in the metabolic pathways of fatty acid and sterol synthesis . It inhibits the enzymes involved in these pathways, leading to a decrease in the production of fatty acids and sterols .
Méthodes De Préparation
La cérulénine est généralement isolée du champignon Cephalosporium caerulens. Les voies de synthèse de la this compound impliquent l'utilisation de divers solvants organiques tels que l'acétone, l'éthanol, le benzène, le chloroforme et l'acétate d'éthyle . Le composé est soluble dans ces solvants mais pas dans l'éther de pétrole. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté de la this compound par le biais de processus de fermentation contrôlés et d'étapes d'extraction et de purification ultérieures .
Analyse Des Réactions Chimiques
La cérulénine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la this compound, modifiant ainsi son activité biologique.
Substitution : La this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes chimiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : La this compound a montré une activité anticancéreuse potentielle en inhibant la synthase des acides gras (FASN) et en induisant l'apoptose dans les lignées cellulaires tumorales.
5. Mécanisme d'action
La this compound exerce ses effets en se liant de manière irréversible à la synthase des acides gras, ciblant spécifiquement la b-cétoacyl-acyl transporteur protéine synthase (enzymes de condensation FabH, FabB et FabF) . Cette inhibition conduit à la cytotoxicité et à l'apoptose dans les lignées cellulaires cancéreuses humaines, médiée par l'accumulation de malonyl-coenzyme A dans les cellules avec une voie FAS régulée à la hausse . De plus, la this compound inhibe l'activité de la HMG-CoA synthétase, affectant la synthèse des stérols .
Comparaison Avec Des Composés Similaires
La cérulénine est unique en son genre par sa capacité à inhiber à la fois la biosynthèse des acides gras et des stéroïdes. Des composés similaires incluent :
C75 : Un autre inhibiteur de la synthase des acides gras avec des propriétés anticancéreuses similaires.
Orlistat : Un inhibiteur de la lipase qui affecte également le métabolisme des acides gras.
Triclosan : Un agent antibactérien et antifongique qui inhibe la synthèse des acides gras.
Comparée à ces composés, la double inhibition de la biosynthèse des acides gras et des stéroïdes par la this compound en fait un outil précieux pour l'étude du métabolisme lipidique et le développement de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEZIHKRYBHEFX-NQQPLRFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCC(=O)C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040995 | |
| Record name | Cerulenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Cerulenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway. | |
| Record name | Cerulenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17397-89-6 | |
| Record name | (+)-Cerulenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerulenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerulenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerulenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERULENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF286Y830Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)
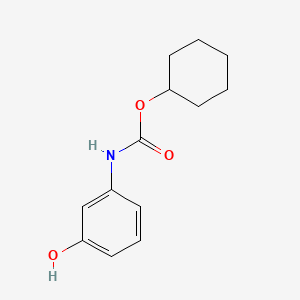
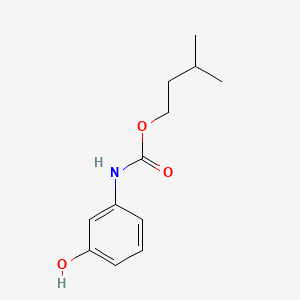
![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
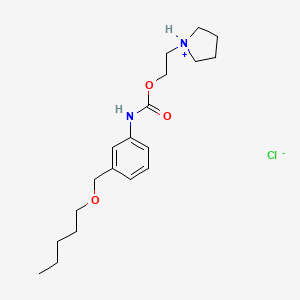
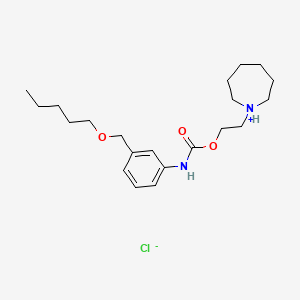


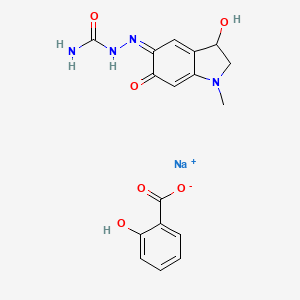
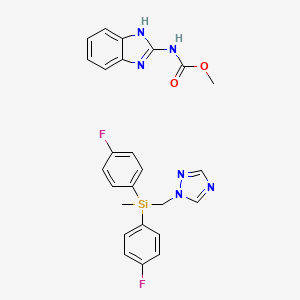

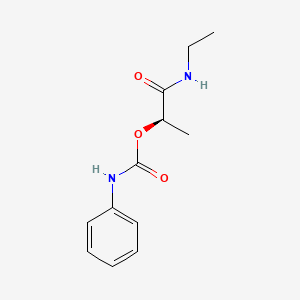

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
